molecular formula C17H14F3N3O2 B4386039 N-(2-furylmethyl)-4-(3-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinamine

N-(2-furylmethyl)-4-(3-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinamine

Cat. No. B4386039
M. Wt: 349.31 g/mol
InChI Key: HFTRAKLGQHUFCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-4-(3-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinamine, commonly known as FMTP, is a pyrimidine derivative that has been extensively studied for its potential use as a therapeutic agent. This compound has been shown to exhibit various biochemical and physiological effects, making it an attractive candidate for further research.

Mechanism of Action

The mechanism of action of FMTP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and neurodegeneration.
Biochemical and Physiological Effects:
FMTP has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of oxidative stress. It has also been shown to exhibit neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using FMTP in lab experiments is its high potency and specificity for its target enzymes and signaling pathways. However, one limitation is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on FMTP. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of interest is the investigation of its potential use in combination with other therapeutic agents to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of FMTP and its potential use in treating various diseases.

Scientific Research Applications

FMTP has been studied for its potential use as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. FMTP has also been studied for its potential use in treating Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(furan-2-ylmethyl)-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O2/c1-24-12-5-2-4-11(8-12)14-9-15(17(18,19)20)23-16(22-14)21-10-13-6-3-7-25-13/h2-9H,10H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTRAKLGQHUFCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NC(=N2)NCC3=CC=CO3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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